Product packaging for Ethyl mercury(Cat. No.:CAS No. 16056-37-4)

Ethyl mercury

Cat. No.: B097304
CAS No.: 16056-37-4
M. Wt: 229.65 g/mol
InChI Key: PJDVOLYULHZZAG-UHFFFAOYSA-N
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Description

Evolution of Ethylmercury Research

Ethylmercury was first synthesized in the early 20th century as part of broader investigations into organomercurial compounds. Morris Kharasch’s 1927 patent for thiomersal (a derivative containing ethylmercury) marked a turning point, enabling its use as an antimicrobial agent. Early research focused on its efficacy against Staphylococcus aureus, demonstrating 40–50 times greater potency than phenol. By the 1930s, ethylmercury-based preservatives like Merthiolate became staples in multidose vaccines and antiseptics, driven by Eli Lilly’s commercialization efforts.

The compound’s linear coordination geometry (S–Hg–C bond angle of 180°) and covalent mercury-carbon bond were characterized mid-century, clarifying its stability in biological systems. However, toxicity concerns emerged post-1950s, paralleling recognition of methylmercury’s neurotoxicity after environmental disasters in Minamata, Japan, and Iraq. These events spurred comparative studies, though ethylmercury-specific risk assessments remained limited until the 1990s.

Historical Applications in Medicine and Industry

Ethylmercury’s primary application has been in thiomersal, used to prevent bacterial contamination in:

  • Vaccines : Hepatitis B, DTaP, and influenza (multi-dose vials).
  • Pharmaceuticals : Topical antiseptics, immunoglobulin preparations, and ophthalmic solutions.

Table 1: Historical Use of Ethylmercury in Medicine

Application Era Key Products Mercury Content (µg/dose)
1930s–1990s Merthiolate antiseptics 10,000–50,000
1940s–2000s Childhood vaccines (e.g., DTaP) 12.5–25.0
1999–Present Multi-dose influenza vaccines ≤1.0

The U.S. FDA’s 1999 review identified cumulative ethylmercury exposure in infants exceeding methylmercury guidelines (187.5 µg over six months), prompting its phased removal from routine pediatric vaccines. Despite this, thiomersal remains in select influenza vaccines, with the WHO affirming its safety in low doses.

Ethylmercury in Environmental Science Literature

Environmental cycling of ethylmercury involves both biotic and abiotic processes:

  • Formation : Linked to microbial activity in organic-rich sediments, with positive correlations to total mercury and organic carbon levels.
  • Degradation : Sunlight photolysis and bacterial demethylation convert ethylmercury to inorganic mercury (Hg²⁺), which may re-enter methylation cycles.

Table 2: Environmental Fate of Ethylmercury

Process Mechanism Half-Life (Days) Key Studies
Biotic methylation Sulfate-reducing bacteria in sediments 7–14
Abiotic photolysis Sunlight-induced breakdown <1
Bioaccumulation Trophic transfer in aquatic ecosystems N/A

Notably, ethylmercury’s detection in the Florida Everglades highlighted its persistence in wetlands, though concentrations (0.1–2.3 ng/g) were lower than methylmercury.

Major Research Milestones and Paradigm Shifts

  • 1927 : Thiomersal patent and initial use in antiseptics.
  • 1970s : Recognition of methylmercury’s neurotoxicity; extrapolation to ethylmercury.
  • 1999 : U.S. Public Health Service recommends thiomersal removal from vaccines.
  • 2005 : Pharmacokinetic studies show ethylmercury’s faster clearance (half-life: 3–7 days in blood) vs. methylmercury (45–70 days).
  • 2021 : Genomic analysis reveals mer operon evolution in thermophilic archaea, suggesting ancient mercury resistance mechanisms.

A pivotal 2012 study demonstrated ethylmercury’s mitochondrial toxicity in human astrocytes, implicating reactive oxygen species (ROS) in neurotoxicity. However, epidemiological studies (e.g., CDC’s 2010 analysis of 256,000 children) found no autism link, reinforcing its safety in residual applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Hg B097304 Ethyl mercury CAS No. 16056-37-4

Properties

CAS No.

16056-37-4

Molecular Formula

C2H5Hg

Molecular Weight

229.65 g/mol

IUPAC Name

ethylmercury

InChI

InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3;

InChI Key

PJDVOLYULHZZAG-UHFFFAOYSA-N

SMILES

CC[Hg]

Canonical SMILES

CC[Hg]

Other CAS No.

16056-37-4

Origin of Product

United States

Scientific Research Applications

Vaccine Preservative

Thimerosal, which contains ethyl mercury, has been used as a preservative in vaccines since the 1930s. Its primary role is to prevent bacterial and fungal contamination in multi-dose vials. The World Health Organization (WHO) states that thimerosal is effective in maintaining vaccine sterility, particularly in low-resource settings where refrigeration may not be reliable .

Research on Neurotoxicity

Research indicates that this compound can cross the blood-brain barrier and accumulate in brain tissues, raising concerns about its neurotoxic potential. Studies have shown that exposure to this compound leads to significant binding to brain tissues and conversion to inorganic mercury, which is highly toxic .

Key Findings:

  • This compound has a half-life in blood of approximately 3-7 days, allowing for rapid clearance compared to mthis compound, which has a longer half-life of 40-50 days .
  • Animal studies indicate that thimerosal exposure results in different tissue distribution compared to mthis compound, suggesting that risk assessments based solely on mthis compound may not be applicable .

Fungicide Use

This compound compounds have historically been used as fungicides in agriculture. Although their use has been restricted or banned in many countries due to toxicity concerns, some formulations like this compound chloride were utilized for seed treatment and crop protection against fungal pathogens .

Current Status:

  • In the United States, the use of this compound as a fungicide has been banned on food grains and seeds due to health risks associated with mercury exposure .

Toxicological Considerations

This compound's toxicity profile necessitates careful consideration in both medical and agricultural applications:

  • Neurotoxicity: this compound can induce oxidative stress and mitochondrial dysfunction in human cells, leading to apoptosis (cell death) .
  • Environmental Impact: The persistence of mercury compounds in the environment poses risks to wildlife and ecosystems, particularly aquatic organisms that may bioaccumulate these toxins through food chains .

Regulatory Perspectives

The regulatory landscape surrounding this compound is complex:

  • The WHO has concluded that thimerosal-containing vaccines do not pose a risk of neurodevelopmental disorders based on extensive epidemiological studies .
  • Conversely, various public health organizations continue to monitor the safety of thimerosal due to ongoing debates about vaccine safety and public perception.

Thimerosal Exposure in Infants

A significant body of research focuses on thimerosal exposure in infants through vaccinations. Studies have consistently shown no causal link between thimerosal-containing vaccines and autism or other neurodevelopmental disorders despite initial public concerns .

Marine Pollution Monitoring

Research into marine environments has highlighted the ecological impacts of this compound as a pollutant. Monitoring programs assess how this compound affects marine biota and ecosystems, emphasizing the need for stringent regulations on its use .

Chemical Reactions Analysis

Formation and Decomposition

Ethyl mercury is typically generated from thimerosal in aqueous solutions. The decomposition of thimerosal leads to the release of this compound and thiosalicylate ions. This reaction can be represented as follows:

ThimerosalEthyl Mercury+Thiosalicylate\text{Thimerosal}\rightarrow \text{this compound}+\text{Thiosalicylate}

The stability and reactivity of this compound can vary based on environmental conditions such as pH, temperature, and the presence of other chemical species.

Interaction with Biological Molecules

This compound exhibits significant reactivity with biological thiols, such as cysteine and glutathione. These interactions can lead to the formation of complexes that alter the toxicity profile of this compound. For example, this compound can form complexes with cysteine:

EtHg++CysteineEtHg S Cys\text{EtHg}^++\text{Cysteine}\rightarrow \text{EtHg S Cys}

This complexation can modify the bioavailability and toxicity of this compound in biological systems.

Comparative Toxicity

Research has demonstrated that this compound shares similar toxicological properties with methylmercury but differs in its absorption and excretion rates. A study comparing the toxicities of methylmercury and this compound found that both compounds significantly decreased cell viability in C6 rat glioma cells, with half-maximal effective concentration (EC50) values indicating comparable toxic effects:

CompoundEC50 Value (μM)
Methylmercury4.83 (3.87–5.33)
Ethylmercury5.05 (4.34–6.23)

These findings suggest that both forms of mercury pose significant risks, particularly at low concentrations .

Mechanisms of Toxicity

The mechanisms underlying the toxicity of this compound include:

  • Mitochondrial Damage : this compound has been shown to inhibit mitochondrial respiration, leading to increased production of reactive oxygen species (ROS), which can damage mitochondrial DNA and proteins.

  • Oxidative Stress : The compound disrupts cellular antioxidant defenses, contributing to elevated levels of superoxide and hydrogen peroxide within cells .

  • Apoptosis Induction : this compound exposure has been linked to the activation of apoptotic pathways in human astrocytes, resulting in cell death .

Environmental Impact

This compound's environmental persistence and bioaccumulation potential raise concerns regarding its impact on ecosystems. It is known to be less stable than methylmercury but still poses risks due to its ability to convert back into more toxic forms under certain conditions.

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Chemical Structure and Sources

Property Ethyl Mercury (C₂H₅Hg⁺) Mthis compound (CH₃Hg⁺) Inorganic Mercury (Hg²⁺)
Chemical Formula C₂H₅Hg⁺ CH₃Hg⁺ Hg²⁺
Primary Sources Vaccines (thimerosal), synthetic alkylation in soils Fish, shellfish, environmental methylation Industrial emissions, dental amalgams
Environmental Fate Rapid degradation to Hg²⁺ via reactive oxygen species (e.g., singlet oxygen) Persistent bioaccumulation in aquatic systems Immobile in soils; low bioavailability

Toxicity and Pharmacokinetics

  • Neurotoxicity: Mthis compound is a potent neurotoxin, crossing the blood-brain barrier and causing irreversible developmental deficits in fetuses . This compound, while structurally similar, has a larger molecular size and shorter half-life (~7 days vs. ~50 days for mthis compound), resulting in lower brain accumulation . Animal studies show this compound is 10–100× less neurotoxic at equivalent doses . Inorganic mercury (Hg²⁺) primarily affects kidneys and lacks the lipid solubility required for significant neural uptake .
  • Metabolism: this compound degrades to Hg²⁺ and ethanol, whereas mthis compound demethylates to Hg²⁺ and methane . Both processes release Hg²⁺, but this compound’s faster clearance reduces cumulative toxicity .

Environmental Mobility and Bioavailability

  • Soil Mobility :
    this compound constitutes <0.3% of total mercury in soils, with mobility dependent on organic matter, pH, and clay content. Mthis compound is more prevalent in waterlogged soils, exhibiting higher bioavailability .
  • Aquatic Systems: Mthis compound strongly correlates with total mercury in aquatic environments (R² >0.8), enabling THg as a proxy for risk assessment.

Key Research Findings

Study Focus This compound Findings Mthis compound Findings Reference IDs
Human Biomonitoring Blood this compound levels in U.S. populations are negligible post-vaccination, reflecting rapid excretion . NHANES data links blood THg to fish consumption; 70–95% of THg is mthis compound .
Degradation Pathways Degraded by phagocytic cells and sunlight-generated singlet oxygen to Hg²⁺ . Demethylation occurs via microbial activity, releasing Hg²⁺ .
Developmental Toxicity No evidence of neurodevelopmental risks at vaccine-level exposures . Fetal exposure causes IQ deficits (4.8–7.5 points per µg/g increase in maternal hair Hg) .

Public Health Implications

  • Dietary Guidelines : Mthis compound remains the primary concern, with advisories limiting fish consumption during pregnancy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying ethyl mercury (EtHg) in biological samples, and how do they address matrix interference?

  • Methodological Answer : Gas chromatography (GC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for EtHg detection in blood or tissue. This method uses triple-spike isotope dilution to correct for matrix effects and ensure accuracy . For low-concentration samples, species-specific isotope dilution mass spectrometry (SSID-MS) enhances sensitivity. Researchers should validate methods using certified reference materials (e.g., NIST SRM 966) and include quality controls like blind replicates and spike recovery tests to mitigate interference .

Q. How do toxicokinetic properties of EtHg differ from mthis compound (MeHg), and what implications does this have for exposure studies?

  • Methodological Answer : EtHg has a shorter half-life (~7 days in blood) compared to MeHg (~50 days), necessitating frequent sampling in longitudinal studies. Unlike MeHg, EtHg rapidly dissociates into inorganic mercury, requiring concurrent measurement of total mercury and speciation analysis to track metabolic pathways. Clarkson (2002) recommends using pharmacokinetic models that account for renal clearance rates and blood-brain barrier permeability differences .

Q. What biomonitoring frameworks are used to assess population-level EtHg exposure, and how are confounders addressed?

  • Methodological Answer : NHANES employs stratified sampling and weighted statistical models to extrapolate EtHg exposure data from blood samples. Key confounders (e.g., age, diet, vaccination history) are controlled via multivariate regression. Researchers should align with standardized protocols for sample collection (e.g., avoiding hemolyzed blood) and use computational tools like EPA’s All Ages Lead Model (AALM) for risk extrapolation .

Advanced Research Questions

Q. How can conflicting data on EtHg neurotoxicity be resolved in experimental design?

  • Methodological Answer : Discrepancies often arise from inconsistent dosing regimens or endpoint selection. For in vivo studies, use dose-response models that mimic human exposure timelines (e.g., pulsed dosing for vaccine-related EtHg). Incorporate neurobehavioral batteries (e.g., Morris water maze for cognitive effects) and biomarkers like glutathione peroxidase activity to quantify oxidative stress. Cross-validate findings with epidemiological data from cohorts with documented EtHg exposure .

Q. What mechanisms drive EtHg photodegradation in aquatic systems, and how can this inform environmental fate models?

  • Methodological Answer : EtHg degrades via singlet oxygen (<sup>1</sup>O2) generated by UV/visible light in seawater. Experimental setups should simulate natural light spectra (e.g., UV-A/B) and measure inorganic mercury yield using cold-vapor atomic fluorescence spectroscopy (CVAFS). Suda et al. (1993) found that adding <sup>1</sup>O2 quenchers (e.g., sodium azide) inhibits degradation, a critical control for field studies. Integrate these kinetics into models like the EPA’s Water Quality Analysis Simulation Program (WASP) .

Q. What strategies optimize speciation analysis when EtHg co-occurs with other mercury forms in complex matrices?

  • Methodological Answer : Use sequential extraction coupled with HPLC-ICP-MS to separate EtHg from MeHg and inorganic mercury. For organic-rich samples (e.g., sediments), employ microwave-assisted extraction with tetramethylammonium hydroxide to prevent species interconversion. Validate with spike-and-recovery experiments across matrices and report limits of detection (LODs) for each species .

Q. How can in vitro models elucidate EtHg’s immunotoxic effects while avoiding confounding from MeHg?

  • Methodological Answer : Primary human lymphocyte cultures exposed to EtHg-thiosalicylate (a vaccine-relevant compound) can isolate EtHg-specific effects. Measure cytokine profiles (e.g., IL-6, TNF-α) via ELISA and apoptosis markers (e.g., caspase-3 activation). Use MeHg as a parallel control and apply transcriptomic analysis (RNA-seq) to identify unique EtHg-induced pathways, such as NLRP3 inflammasome activation .

Key Considerations for Researchers

  • Contradictions in Evidence : EPA’s historical safety thresholds for EtHg (based on MeHg data) conflict with NHANES biomonitoring, underscoring the need for species-specific toxicology models .
  • Emerging Gaps : Mechanistic links between EtHg exposure and neurodevelopmental outcomes remain poorly resolved. Prioritize longitudinal cohort studies with pre- and postnatal exposure tracking .

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